1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms
Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. The effects of selective orexin receptor antagonists on compulsive food consumption offer insights into the role of neural systems that motivate and reinforce drug abuse and compulsive food intake. This suggests that selective antagonism at orexin receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Organic Reactions and Synthesis
Research into the reactions of organic compounds like isocyanates and amines has led to the synthesis of complex molecules with potential bioactivity. For example, the treatment of isocyanates with aminotetrazole and subsequent reactions have been explored, leading to novel urea derivatives and their potential applications in medicinal chemistry and materials science (Peet, 1987). Similarly, the synthesis of β-tricarbonyl compounds and their reactions with urea and thioureas have been investigated, highlighting the versatility of these chemical transformations in producing novel heterocyclic compounds (Saçmacı et al., 2008).
Inhibitors and Enzymatic Activity
The discovery of potent inhibitors against specific enzymes, such as caspase-3, through the synthesis of triazole derivatives, exemplifies the application of complex organic molecules in therapeutic research. Such studies are essential for developing new treatments for diseases where enzyme modulation plays a critical role (Jiang & Hansen, 2011).
Catalysis and Green Chemistry
D-xylonic acid has been used as both a solvent and an effective biocatalyst in the synthesis of dihydropyrimidinones and their derivatives, demonstrating the importance of green chemistry principles in the development of environmentally friendly and efficient synthetic methodologies (Ma et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-15(11-16)23-12-14(10-19(23)24)22-20(25)21-13-5-6-17-18(9-13)28-8-7-27-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDOFXCGDOVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
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